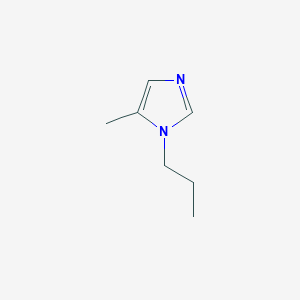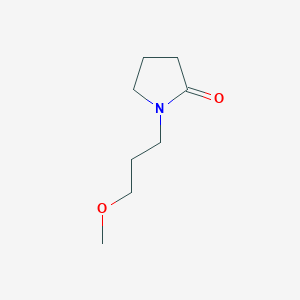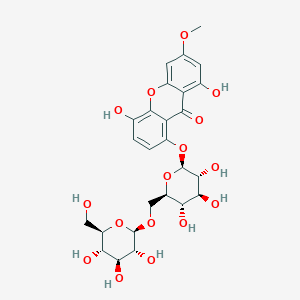
2-Methyl-1-propan-2-ylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-propan-2-ylbenzimidazole is a chemical compound that belongs to the benzimidazole family. It is commonly referred to as Toloxatone, and it has been widely studied for its potential use in treating depression. In
Mechanism of Action
Toloxatone works by inhibiting MAO-A, which is responsible for breaking down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress. This leads to an improvement in mood and a reduction in anxiety and stress.
Biochemical and Physiological Effects:
Toloxatone has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These biochemical and physiological effects are thought to be responsible for the antidepressant effects of Toloxatone.
Advantages and Limitations for Lab Experiments
One advantage of Toloxatone is that it is a reversible inhibitor of MAO-A, which means that it has a lower risk of inducing serotonin syndrome, a potentially life-threatening condition that can occur when too much serotonin accumulates in the brain. However, Toloxatone has limitations in lab experiments, as it can be difficult to obtain high-quality crystals for X-ray crystallography studies.
Future Directions
There are several future directions for the study of Toloxatone. One direction is to investigate its potential use in combination with other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). Another direction is to explore its potential use in treating other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder (PTSD). Additionally, further research is needed to understand the long-term effects of Toloxatone on the brain and to develop new synthesis methods that can improve the yield and purity of the product.
Conclusion:
In conclusion, Toloxatone is a chemical compound that has been widely studied for its potential use in treating depression. It works by inhibiting MAO-A, which increases the levels of serotonin, norepinephrine, and dopamine in the brain. Toloxatone has advantages and limitations in lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of Toloxatone as an antidepressant and to develop new synthesis methods that can improve the yield and purity of the product.
Synthesis Methods
The synthesis of Toloxatone involves the reaction of 2-methylbenzimidazole with isobutyraldehyde in the presence of sodium triacetoxyborohydride. The reaction proceeds under mild conditions, and the yield of the product is high. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
Toloxatone has been widely studied for its potential use in treating depression. It is a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increases the levels of these neurotransmitters, which are known to regulate mood, anxiety, and stress.
properties
IUPAC Name |
2-methyl-1-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8(2)13-9(3)12-10-6-4-5-7-11(10)13/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYPBIGZLJIDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-propan-2-ylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

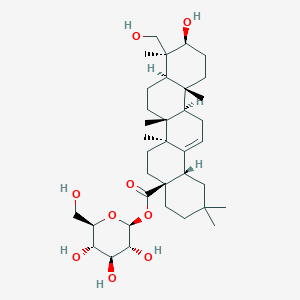
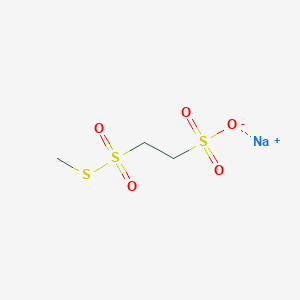


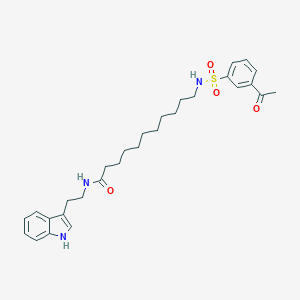

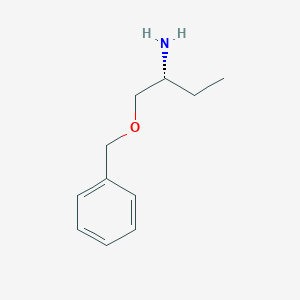


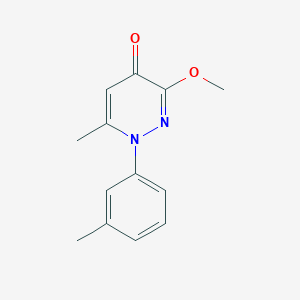
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
